molecular formula C12H11F3N2O2 B1328050 Ethyl 7-methyl-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate CAS No. 874776-54-2

Ethyl 7-methyl-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate

Cat. No.: B1328050
CAS No.: 874776-54-2
M. Wt: 272.22 g/mol
InChI Key: ZYWXJQZELANTBU-UHFFFAOYSA-N
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Description

Ethyl 7-methyl-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family This compound is characterized by its unique structure, which includes an imidazo[1,2-a]pyridine core with ethyl, methyl, and trifluoromethyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 7-methyl-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate typically involves a condensation reaction between 2-aminopyridine and an α-bromocarbonyl compound. This reaction is often carried out in neutral or weakly basic organic solvents at elevated temperatures . Recent advancements have also explored metal-catalyzed coupling reactions, including those using copper, iron, gold, ruthenium, and palladium catalysts .

Industrial Production Methods

Industrial production methods for this compound often focus on optimizing reaction conditions to improve yield and purity. Techniques such as solvent-free synthesis and the use of solid support catalysts like aluminum oxide have been employed to enhance efficiency and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

Ethyl 7-methyl-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, iodine.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the imidazo[1,2-a]pyridine scaffold .

Mechanism of Action

The mechanism of action of ethyl 7-methyl-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate involves its interaction with specific molecular targets. It can act as an inhibitor of enzymes or receptors, modulating various biochemical pathways. The trifluoromethyl group enhances its binding affinity and selectivity towards these targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 7-methyl-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate is unique due to its trifluoromethyl group, which imparts distinct physicochemical properties, such as increased lipophilicity and metabolic stability. These characteristics make it a valuable compound for developing new therapeutic agents and materials .

Properties

IUPAC Name

ethyl 7-methyl-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11F3N2O2/c1-3-19-11(18)9-10(12(13,14)15)16-8-6-7(2)4-5-17(8)9/h4-6H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYWXJQZELANTBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C2N1C=CC(=C2)C)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60649777
Record name Ethyl 7-methyl-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60649777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

874776-54-2
Record name Ethyl 7-methyl-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=874776-54-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 7-methyl-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60649777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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